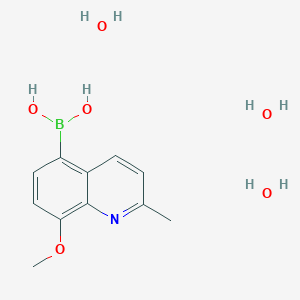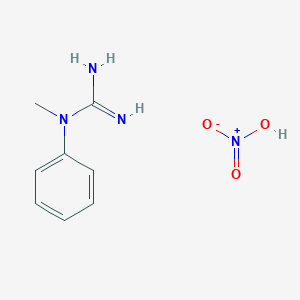
1-Methyl-1-phenylguanidine; nitric acid
Overview
Description
“1-Methyl-1-phenylguanidine; nitric acid” is a chemical compound with the molecular formula C8H12N4O3 . It is a derivative of guanidine, a versatile functional group in chemistry .
Synthesis Analysis
Guanidines, including 1-Methyl-1-phenylguanidine, can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor . Guanylation of various amines with cyanamide can also be used for the synthesis .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1-phenylguanidine; nitric acid” consists of a guanidine group attached to a methyl and a phenyl group . The exact structure can be found in chemical databases .
Chemical Reactions Analysis
Nitric acid, a component of the compound, is a strong acid and reacts in different ways like an oxidizing reagent . It can react with metals, non-metals, and even organic compounds . The aromatic rings on tyrosine and tryptophan react with nitric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like “1-Methyl-1-phenylguanidine; nitric acid” include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .
Scientific Research Applications
Synthesis of Acyclic Guanidines
Acyclic guanidines are synthesized through the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine. This process is crucial in the preparation of guanidines, which are versatile functional groups in chemistry due to their ability to form hydrogen bonds, their planarity, and high basicity .
Organocatalysis
Bicyclic guanidine-containing compounds, such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, have been synthesized for their unique properties as superbases. These compounds are significant in organocatalysis, which is a sub-field of catalysis focusing on the acceleration of chemical reactions by small organic molecules .
DNA Minor Groove Binders
Guanidine derivatives serve as DNA minor groove binders. Their planar structure and ability to form hydrogen bonds make them suitable for interactions with DNA, which can be exploited in therapeutic agents targeting specific DNA sequences .
Kinase Inhibitors
The guanidine group’s high basicity and planarity are advantageous in the design of kinase inhibitors. These inhibitors play a critical role in regulating various cellular processes, and their modulation is a key strategy in treating diseases like cancer .
α2-Noradrenaline Receptor Antagonists
Guanidines targeting α2-noradrenaline receptors have potential therapeutic applications. These receptors are involved in the regulation of neurotransmitter release, and their antagonists can be used to treat conditions like hypertension and certain psychiatric disorders .
Synthesis of Cyclic Guanidines
Cyclic guanidines, including five-membered rings like 2-aminoimidazolines and six-membered rings like 2-amino-1,4,5,6-tetrahydropyrimidines, are present in many natural products and compounds of medicinal interest. The synthesis of these structures is vital for exploring their biological activities .
Mechanism of Action
Guanidines
are a class of organic compounds that contain the functional group (NH2)C=NH. They are known to form strong hydrogen bonds, which can influence their interactions with biological targets . Guanidines are present in many natural products and compounds of medicinal interest . They have found application in a diversity of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-1-phenylguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.HNO3/c1-11(8(9)10)7-5-3-2-4-6-7;2-1(3)4/h2-6H,1H3,(H3,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWASRDUNJKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-phenylguanidine; nitric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




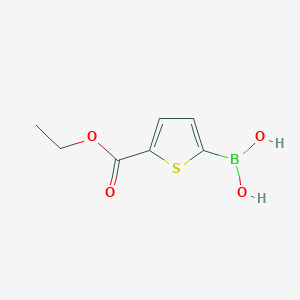
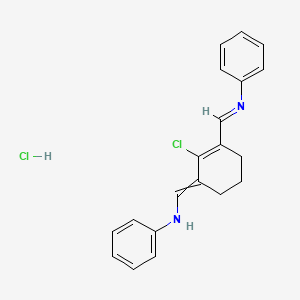

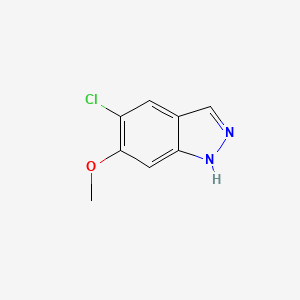
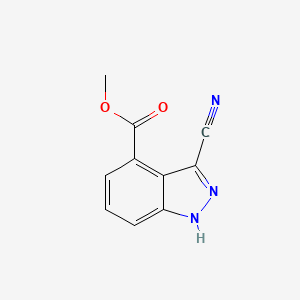
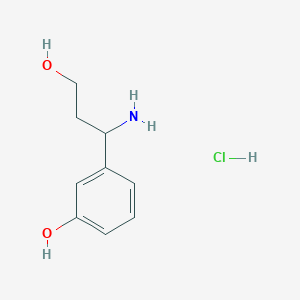
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

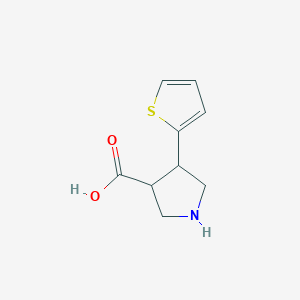
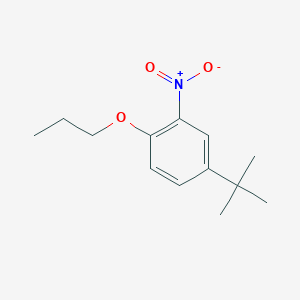
![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
